molecular formula C22H19N5O5S2 B2955603 N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242873-53-5

N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2955603
CAS No.: 1242873-53-5
M. Wt: 497.54
InChI Key: SLLOFOIAOOGDCS-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immunoreceptor and integrin signaling pathways. Its primary research value lies in the investigation of B-cell receptor (BCR) signaling and Fc receptor activation in mast cells and macrophages, making it a critical tool for studying autoimmune diseases, allergic responses, and hematological cancers Source . The compound's mechanism involves competitive binding to the ATP-binding site of the SYK kinase domain, thereby suppressing downstream activation of pathways such as PI3K/Akt, MAPK, and NF-κB, which are pivotal for cell proliferation, survival, and inflammatory cytokine production Source . This targeted action makes it an invaluable pharmacological probe for dissecting the role of SYK in various disease models and for exploring combination therapies in oncology and immunology research.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S2/c1-30-15-8-13(9-16(10-15)31-2)23-18(28)12-34-22-25-24-21-26(11-14-4-3-6-32-14)20(29)19-17(27(21)22)5-7-33-19/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLOFOIAOOGDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Dimethoxyphenyl group : Known for its role in enhancing lipophilicity and biological interactions.
  • Furan and thieno[2,3-e][1,2,4]triazole moieties : These are often associated with various pharmacological effects including anti-inflammatory and anticancer activities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes through covalent bonding due to the electrophilic nature of the thioacetamide group. This interaction can lead to inhibition of enzyme activity critical for various cellular processes.
  • Cell Cycle Modulation : Similar compounds have shown effects on cell cycle progression. For instance, studies indicate that related furan derivatives can induce G2/M phase arrest in cancer cells .
  • Apoptosis Induction : Evidence suggests that compounds with similar structures can trigger apoptosis via mitochondrial pathways. This is often mediated by changes in Bcl-2 family proteins and caspase activation .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound:

  • Cytotoxicity : Research indicates that related furan-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in MCF-7 breast cancer cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds containing furan and triazole rings are often explored for their ability to modulate inflammatory pathways. The inhibition of pro-inflammatory cytokines could be a key mechanism through which these compounds exert their effects.

Case Studies

  • Cytoprotective Effects in Colon Cells : A study on a structurally related compound demonstrated protective effects against DNA damage induced by carcinogens in human colon fibroblasts. The compound reduced DNA strand breaks and improved mitochondrial function under stress conditions .
  • Inhibition of Enzyme Activity : Another investigation focused on the enzyme inhibition capabilities of similar thienotriazole derivatives. These studies highlighted the potential for developing new therapeutics targeting specific enzymes involved in cancer progression.

Comparison with Similar Compounds

Structural Analogues in Triazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin 3,5-dimethoxyphenyl, furan-2-ylmethyl Thioacetamide, methoxy, furan
Baraldi et al. (2002) Triazolo-pyrimidine N-heteroimmine Imine, chloro, aryl
Lee et al. (1998) Thieno[3,2-d]pyrimidinone Cyano, alkyl Cyano, alkyl chains
Flumetsulam () Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl Sulfonamide, fluorine

Key Observations :

  • Thioacetamide and furan groups differentiate it from sulfonamide-based agrochemicals like flumetsulam or cyano-containing derivatives in Lee et al. .

Comparison Highlights :

  • The thioacetamide group may enhance antimicrobial activity compared to dithiazole derivatives (e.g., Konstantinova et al. ), where sulfur atoms contribute to bacterial membrane disruption.
  • Triazolo-pyrimidine cores in Baraldi et al.
  • A3 adenosine receptor activation is plausible due to structural mimicry of adenosine’s purine scaffold , though direct binding data is needed.

Q & A

Q. What are the recommended synthetic pathways for N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of thieno-triazolopyrimidine derivatives typically involves multi-step protocols. For example, similar compounds (e.g., thieno[2,3-d]pyrimidin-2-yl benzamides) are synthesized via condensation of substituted amines with activated carbonyl intermediates under reflux conditions (e.g., DMF, 80–100°C) . Optimization may employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by iterative experimental validation. ICReDD’s integrated computational-experimental framework reduces trial-and-error by narrowing reaction parameters (solvent, catalyst, temperature) .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxyphenyl protons at δ 3.7–3.9 ppm, furan protons at δ 6.3–7.4 ppm) , HRMS for molecular ion validation, and HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). X-ray crystallography may resolve conformational ambiguities, as demonstrated for structurally related dithiazole derivatives .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs. For example:
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for thieno[2,3-d]pyrimidine analogs .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases, given the triazolopyrimidine core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity for target proteins?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with crystallographic protein structures (e.g., PDB entries). Focus on hydrogen bonding with the triazolopyrimidine core and hydrophobic contacts with the furan and dimethoxyphenyl groups.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational dynamics .
  • Free Energy Calculations : Apply MM-GBSA to quantify ΔG binding, correlating with experimental IC₅₀ values .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate computational models with mutational studies (e.g., alanine scanning of predicted binding residues).
  • Experimental Controls : Include positive/negative controls (e.g., known inhibitors) to rule out assay artifacts.
  • Meta-Analysis : Use cheminformatics tools (e.g., KNIME, RDKit) to compare SAR trends with analogous triazolopyrimidines .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to the dimethoxyphenyl or furan moieties to improve solubility (logP < 3).
  • Metabolic Stability : Test microsomal half-life (human liver microsomes) and identify metabolic soft spots via LC-MS metabolite profiling .
  • Pro-drug Design : Mask thioacetamide groups with enzymatically cleavable esters .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action (MoA)?

  • Methodological Answer :
  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated vs. untreated cells to identify dysregulated pathways.
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down target proteins, followed by LC-MS/MS identification .
  • Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to map selectivity .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across different cell lines or model organisms?

  • Methodological Answer :
  • Tissue-Specific Expression : Query databases (e.g., GTEx, UniProt) for target protein expression levels in tested cell lines.
  • Permeability Differences : Measure cellular uptake via LC-MS (intracellular concentration vs. extracellular dose) .
  • Resistance Mechanisms : Sequence genes (e.g., ABC transporters) in low-activity models to identify efflux pump upregulation .

Experimental Design Tables

Parameter Example Protocol Reference
Synthesis Optimization Quantum chemical-guided solvent screening (THF vs. DMF) for yield improvement (65% → 82%)
Bioactivity Assay MIC determination: 24-hr incubation, Mueller-Hinton broth, 37°C
Computational Modeling 100-ns MD simulation with AMBER20, NaCl ionic strength 0.15 M

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